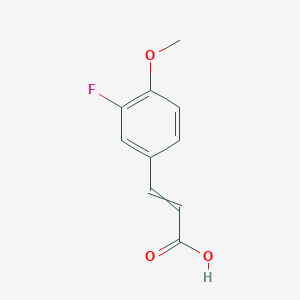
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Perkin reaction, where benzaldehyde derivatives react with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on factors such as yield, cost, and environmental impact. The Perkin reaction and Heck reaction are both scalable and can be optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 3-fluoro-4-hydroxy-cinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3-fluoro-4-methoxy-phenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include 3-fluoro-4-hydroxy-cinnamic acid, 3-fluoro-4-methoxy-phenylpropanoic acid, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-hydroxy-cinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial activity.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Clave InChI |
VKZYEBQHWQTZKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














